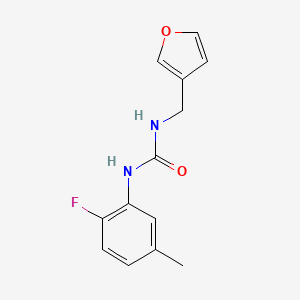
1-(2-Fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, the compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea can have various biochemical and physiological effects on the body. For example, the compound has been found to reduce the production of inflammatory cytokines, which are molecules that play a key role in the inflammatory response. It has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea. One area of research is the development of new anticancer drugs based on the compound. Another area of research is the investigation of the compound's potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on the body.
Synthesemethoden
The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2-Fluoro-5-methylphenyl isocyanate with furfurylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor activities. The compound has also been found to inhibit the growth of certain cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-2-3-11(14)12(6-9)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUGYNYFRKDGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

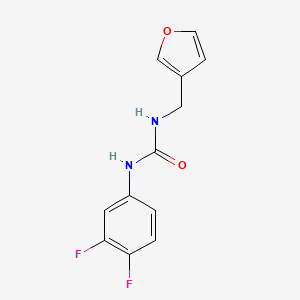
![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
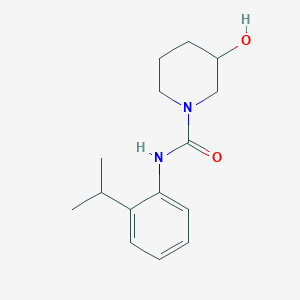



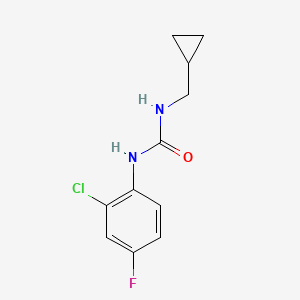
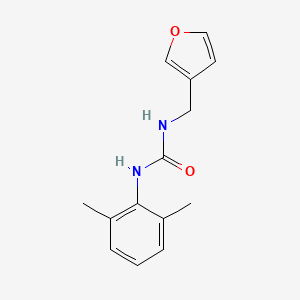
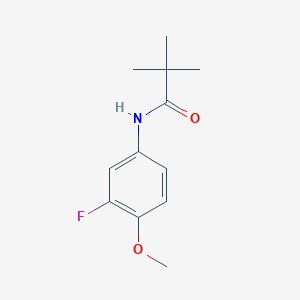
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)